

# Sunobinop: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Sunobinop** (V117957, IMB-115) is a novel, orally bioavailable, selective partial agonist for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in a wide range of physiological and pathological processes. Developed by Imbrium Therapeutics, a subsidiary of Purdue Pharma, **Sunobinop** is currently under clinical investigation for a variety of indications, including insomnia, alcohol use disorder (AUD), overactive bladder (OAB), and interstitial cystitis/bladder pain syndrome (IC/BPS).[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of **Sunobinop**, including its pharmacological profile, mechanism of action, and key experimental data.

# **Discovery of Sunobinop**

**Sunobinop** was discovered through a focused drug discovery program aimed at identifying potent and selective small molecule modulators of the NOP receptor. The program was initiated by scientists at Purdue Pharma and continued by its subsidiary, Imbrium Therapeutics. While specific details regarding the initial lead compounds and the high-throughput screening cascade have not been fully disclosed in publicly available literature, the discovery of **Sunobinop** was the result of extensive medicinal chemistry efforts centered on a bicyclo[3.3.1]nonane scaffold coupled to a quinoxaline core. This structural motif was likely



identified and optimized to achieve high affinity and selectivity for the NOP receptor over other opioid receptors.

The development of **Sunobinop** was driven by the therapeutic potential of NOP receptor agonism in treating conditions such as sleep disorders, anxiety, and substance abuse. Preclinical studies have demonstrated that activation of NOP receptors can reduce the reinforcing and motivating effects of alcohol, providing a strong rationale for its investigation in AUD.

# **Chemical Synthesis of Sunobinop**

While a detailed, step-by-step synthesis of **Sunobinop** has not been published, analysis of its chemical structure, 4-((1R,5S)-9-((1S,5S)-bicyclo[3.3.1]nonan-3-yl)-9-azabicyclo[3.3.1]nonan-3-yl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, suggests a multi-step synthetic route. The synthesis would likely involve the preparation of the core quinoxalinone structure and the bicyclo[3.3.1]nonane amine moiety, followed by their coupling.

A plausible synthetic approach would involve the condensation of an appropriately substituted o-phenylenediamine with a dialkyl oxalate derivative to form the quinoxalinone ring system. The bicyclo[3.3.1]nonane amine fragment could be synthesized through established methods for bicyclic amine synthesis. The final key step would be a nucleophilic substitution or a reductive amination reaction to couple the quinoxalinone core with the bicyclic amine.

Further details on the synthesis of related quinoxaline derivatives can be found in the chemical literature, which describes various methods for their preparation. The specific stereochemistry of **Sunobinop** would be achieved through the use of chiral starting materials or through chiral resolution or asymmetric synthesis at appropriate stages of the synthetic sequence.

# **Pharmacological Profile and Mechanism of Action**

**Sunobinop** is a potent and selective partial agonist of the human NOP receptor. In vitro studies have demonstrated its high affinity for the NOP receptor with a Ki of 3.3 nM and potent partial agonist activity with an EC50 of 4.03 nM and an Emax of 47.8%. **Sunobinop** exhibits high selectivity for the NOP receptor over the classical mu, delta, and kappa opioid receptors.

## **Signaling Pathway**



Activation of the NOP receptor by **Sunobinop** initiates a G protein-mediated signaling cascade. The NOP receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is a key mechanism underlying the pharmacological effects of **Sunobinop**.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pipeline Imbrium Therapeutics [imbriumthera.com]
- 2. IMBRIUM THERAPEUTICS COMPLETES FIRST PATIENT DOSED IN PHASE 2 STUDY TO EVALUATE SUNOBINOP FOR THE POTENTIAL TREATMENT OF ALCOHOL USE DISORDER - Imbrium Therapeutics [imbriumthera.com]
- To cite this document: BenchChem. [Sunobinop: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3319474#discovery-and-synthesis-of-sunobinop]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.